Lubiprostone

Vue d'ensemble

Description

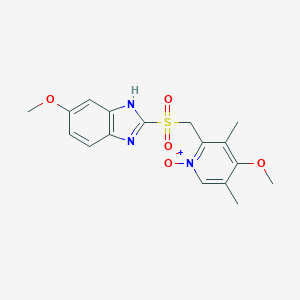

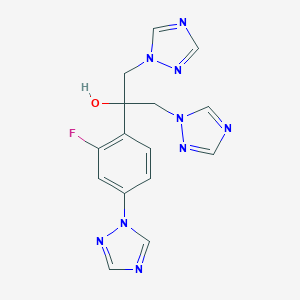

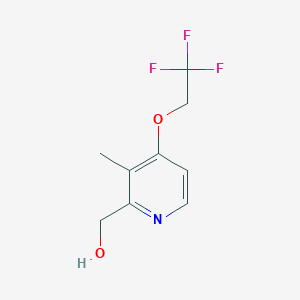

Lubiprostone is a synthetic bicyclic fatty acid derivative of prostaglandin E1. It is primarily used as a medication to treat chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation. This compound works by activating chloride channels in the gastrointestinal tract, which increases fluid secretion and enhances bowel motility .

Applications De Recherche Scientifique

Lubiprostone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study chloride channel activation and fluid secretion mechanisms.

Medicine: Clinically used to treat chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation

Mécanisme D'action

Target of Action

Lubiprostone, a prostaglandin E1 derivative, primarily targets ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in fluid secretion and maintaining the electrolyte balance in the gastrointestinal tract .

Mode of Action

This compound acts by specifically activating ClC-2 chloride channels in a protein kinase A action independent fashion . Activation of these channels promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Biochemical Pathways

This compound stimulates multiple biochemical pathways. It targets serotonergic, EP4/PKA, and EP1 signaling in surface/villus regions . It stimulates membrane trafficking of CFTR/NBCe1/NKCC1 in villus epithelia and PAT1/NBCe1/NKCC1 in colonic surface epithelia . It also suppresses NHE3/DRA trafficking and fluid absorption .

Pharmacokinetics

This compound is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . . This suggests that the compound’s bioavailability is influenced by its metabolic properties.

Result of Action

The activation of ClC-2 chloride channels by this compound results in the secretion of a chloride-rich fluid. This fluid softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . This compound also enhances mucus-mobilization and mucosal contractility .

Analyse Biochimique

Biochemical Properties

Lubiprostone activates ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . This activation promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It increases intestinal chloride and fluid secretion without altering sodium and potassium concentrations in the serum . In a study, this compound was found to improve intestinal permeability in apolipoprotein E-deficient mice, suggesting a potential role in the management of leaky gut syndrome .

Molecular Mechanism

This compound acts by specifically activating ClC-2 chloride channels, which are normal constituents of the apical membrane of the human intestine . This activation is not mediated by protein kinase A action . The activation of these channels leads to the secretion of a chloride-rich fluid, which in turn softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Temporal Effects in Laboratory Settings

In phase 3 trials, this compound 24 µg twice daily significantly increased mean spontaneous bowel movements per week in patients with chronic idiopathic constipation . The drug was generally well tolerated .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve intestinal permeability and prevent the development of atherosclerosis in apolipoprotein E-deficient mice . The effects of this compound were observed after a 15-week feeding period of a Western diet, followed by 10 weeks of treatment with a Western-type diet with oral supplementation of this compound .

Metabolic Pathways

This compound is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . These biotransformations are not mediated by the hepatic cytochrome P450 system but rather appear to be mediated by the ubiquitously expressed enzymes .

Transport and Distribution

This compound is thought to act locally, indicating a specific transport and distribution within the gastrointestinal epithelial cells . It enhances the secretion of chloride-rich intestinal fluid, without altering serum electrolyte levels .

Subcellular Localization

This compound is known to induce membrane trafficking of transporters, which is more pronounced in villus/surface cells compared to the crypt . This includes increased membrane labeling for CFTR, PAT1, NKCC1, and NBCe1, and decreased membrane labeling for NHE3, DRA, and ClC-2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lubiprostone is synthesized through a multi-step process involving reduction, oxidation, and hydrolysis reactions. The initial compounds undergo reduction to form intermediate products, which are then oxidized and hydrolyzed to yield the final compound . The synthesis involves the use of various reagents such as oxalyl chloride and methyl sulfoxide for oxidation .

Industrial Production Methods

Industrial production of this compound focuses on achieving high purity and yield. The process involves dissolving this compound in solvents like o-xylene or ethyl ether, followed by crystallization using solvents such as pentane or hexane . The crystallization process is optimized to reduce impurities and enhance the stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Lubiprostone undergoes several types of chemical reactions, including:

Oxidation: Conversion of intermediate products to the final compound using oxidizing agents.

Reduction: Initial reduction of starting materials to form intermediates.

Hydrolysis: Breaking down of intermediate compounds to yield this compound.

Common Reagents and Conditions

Oxidizing Agents: Oxalyl chloride, methyl sulfoxide.

Reducing Agents: Various reducing agents used in the initial steps.

Solvents: o-xylene, ethyl ether, pentane, hexane

Major Products Formed

The major product formed from these reactions is this compound itself, with high purity achieved through careful control of reaction conditions and purification processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Linaclotide: Another medication used for chronic constipation and irritable bowel syndrome with constipation. It works by activating guanylate cyclase-C receptors.

Plecanatide: Similar to linaclotide, it activates guanylate cyclase-C receptors to enhance fluid secretion and bowel motility.

Uniqueness of Lubiprostone

This compound is unique in its mechanism of action as it directly activates chloride channels without involving protein kinase A. This distinct pathway allows for targeted fluid secretion and bowel motility enhancement, making it an effective treatment for various types of constipation .

Propriétés

| Lubiprostone acts by specifically activating ClC-2 chloride channels, which is a normal constituent of the apical membrane of the human intestine, in a protein kinase A action independent fashion. Activation of ClC-2 chloride channels causes an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions through a paracellular pathway to maintain isoelectric neutrality. As a result, water follows sodium into the lumen in order to maintain isotonic equilibrium, thereby increasing intestinal fluid secretion. By increasing intestinal fluid secretion, lubiprostone increases motility in the intestine, thereby increasing the passage of stool and alleviating symptoms associated with chronic idiopathic constipation. Activation of ClC-2 chloride channels may also stimulate the recovery of muscosal barrier function by restoring tight junction protein complexes in the intestine. Patch clamp cell studies in human cell lines have indicated that the majority of the beneficial biological activity of lubiprostone and its metabolites is observed only on the apical (luminal) portion of the gastrointestinal epithelium. | |

Numéro CAS |

136790-76-6 |

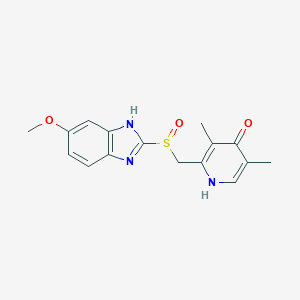

Formule moléculaire |

C20H32F2O5 |

Poids moléculaire |

390.5 g/mol |

Nom IUPAC |

7-[(2R)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |

InChI |

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14?,15?,17?,20-/m1/s1 |

Clé InChI |

WGFOBBZOWHGYQH-IDQKJFIUSA-N |

SMILES |

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |

SMILES isomérique |

CCCCC([C@]1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |

SMILES canonique |

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |

Apparence |

White to Off-White Solid |

melting_point |

56-59°C |

| 333963-40-9 136790-76-6 |

|

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Solubilité |

Practically insoluble |

Synonymes |

0211, RU 0211, SPI Amitiza lubiprostone Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)- RU 0211 RU-0211 RU0211 SPI 0211 SPI-0211 SPI0211 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of lubiprostone?

A1: this compound is thought to primarily act by stimulating intestinal fluid secretion. While initially believed to activate chloride channel type-2 (ClC-2) [, , , , , ], recent research suggests its action may be mediated through the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels [, , , ].

Q2: How does this compound's activation of chloride channels lead to increased intestinal fluid secretion?

A2: The activation of chloride channels, whether ClC-2 or CFTR, on the apical membrane of intestinal epithelial cells leads to an efflux of chloride ions into the intestinal lumen. This is followed by the passive movement of sodium ions and water into the lumen, increasing the fluidity of intestinal contents and promoting bowel movements [, , ].

Q3: Does this compound affect gastrointestinal motility in addition to its secretory effects?

A3: Yes, research suggests this compound can influence gastrointestinal motility. Studies have shown that it can accelerate small intestine and colonic transit [, , ], possibly through indirect prokinetic effects [] and modulation of pacemaker potentials in interstitial cells of Cajal via activation of ATP-sensitive K+ channels [].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of this compound. For detailed structural information, please refer to the drug's official documentation or chemical databases.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research abstracts do not contain information about the spectroscopic characteristics of this compound.

Q6: What are the approved clinical indications for this compound?

A7: this compound is approved for the treatment of chronic idiopathic constipation (CIC) in adults [, , , , ] and irritable bowel syndrome with constipation (IBS-C) in adult women [, , ].

Q7: Has this compound shown efficacy in treating constipation in patients with cystic fibrosis?

A9: While research on this specific population is limited, a case series reported positive outcomes with this compound in three adults with cystic fibrosis who experienced constipation and intestinal obstruction [].

Q8: Are there any preclinical studies suggesting potential applications of this compound beyond constipation?

A10: Yes, preclinical studies have indicated that this compound might be useful in promoting mucosal repair in ischemia-injured intestine [, ]. Additionally, it has demonstrated an ability to suppress the growth of colon cancer cells in vitro and in vivo [].

Q9: What is the bioavailability of this compound?

A11: this compound has low systemic bioavailability due to extensive first-pass metabolism [, ]. It acts locally within the intestinal tract [].

Q10: How is this compound metabolized and excreted?

A12: this compound is rapidly metabolized, primarily in the gut lumen []. While the exact metabolic pathways are not detailed in the provided abstracts, a majority of the drug and its metabolites are excreted in the urine within 48 hours [].

Q11: What are the most common adverse effects associated with this compound?

A13: The most frequently reported adverse effects in clinical trials include nausea, diarrhea, abdominal pain, headache, and dyspnea [].

Q12: Does this compound have any significant effects on electrolyte balance?

A14: Studies indicate that this compound does not cause clinically meaningful electrolyte imbalances or affect markers of renal function, even with long-term use [].

Q13: Are there any safety concerns regarding the use of this compound in specific patient populations, such as children or pregnant women?

A13: The safety and efficacy of this compound have not been established in children, pregnant women, or breastfeeding mothers. More research is needed to assess its use in these populations.

Q14: What is the typical route of administration for this compound?

A16: this compound is commercially available as an oral capsule [].

Q15: Are there any alternative formulations or delivery methods being explored for this compound?

A17: While not extensively detailed in the provided abstracts, one study explored the feasibility of administering this compound as a suspension through nasoenteric feeding tubes for patients unable to swallow capsules [].

Q16: Are there any ongoing efforts to develop sustained-release formulations of this compound?

A16: The provided research abstracts do not mention any studies exploring sustained-release formulations of this compound.

Q17: What are the main areas of ongoing research and development related to this compound?

A17: Current research on this compound focuses on:

- Further elucidating its mechanism of action, particularly its interaction with different chloride channels [, ].

- Exploring its potential therapeutic benefits in conditions beyond constipation, such as inflammatory bowel disease and cancer [, ].

- Investigating alternative formulations and delivery methods to improve patient compliance and potentially reduce side effects [].

- Identifying biomarkers to predict treatment response and personalize therapy [].

Q18: Are there any known drug interactions with this compound?

A20: While not extensively covered in the provided research, potential drug interactions, particularly with medications affecting gastrointestinal motility or absorption, should be considered [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)